2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLTCMXHBFMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-acetylphenyl isothiocyanate with an appropriate amine under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazolidine derivatives
Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex thiazolidine derivatives and heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with tailored properties. Various synthetic routes have been developed to produce this compound efficiently, often involving reactions with isothiocyanates and amines under mild conditions.
Biological Activities
Antimicrobial Properties
Research has indicated that 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving derivatives of thiazolidine-4-carboxylic acid amides demonstrated strong antiproliferative activity against melanoma and prostate cancer cells. The National Cancer Institute's screening revealed that certain derivatives inhibited the growth of multiple cancer cell lines effectively .
Antifungal Effects
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. This broad spectrum of biological activity positions it as a candidate for further pharmaceutical development .
Medical Applications
Therapeutic Potential
The compound is being explored for therapeutic applications in drug development. Its mechanism of action involves inhibition of specific enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. This suggests potential use in anti-inflammatory therapies.
Diabetes Management
Thiazolidine derivatives, including this compound, have been associated with antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism is similar to that of established antidiabetic drugs like pioglitazone and rosiglitazone .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and the synthesis of compounds with specific functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), by binding to their active sites and preventing the formation of inflammatory mediators. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
To contextualize 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, we analyze its structural and functional distinctions from related thiazolidinedione derivatives. Key comparisons include substituent effects, molecular properties, and synthesis methodologies.
Structural and Functional Differences
Key Observations :
- Electronic Effects: The acetyl group in the target compound is moderately electron-withdrawing, contrasting with the stronger electron-withdrawing nitro group in and the mixed effects of amino/chloro groups in .
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral acetylphenyl or nitrophenyl derivatives.
- Reactivity: The para-substituted acetyl group may favor electrophilic substitution at specific positions, whereas nitro or amino groups direct reactions differently .
Biological Activity
2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, also known as a thiazolidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of an acetyl group, which enhances its reactivity and potential therapeutic applications. Below is a detailed exploration of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure includes a thiazolidine ring with an acetylphenyl substituent. Its synthesis typically involves the reaction of 4-acetylphenyl isothiocyanate with an amine under mild conditions, often using solvents like ethanol or methanol and bases such as triethylamine to facilitate the reaction. The compound can be purified through recrystallization or chromatography to achieve high yields.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains by disrupting their cell wall synthesis through the inhibition of cytoplasmic Mur ligases . This mechanism is crucial for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also demonstrated promising anticancer activity. Studies have reported that thiazolidine derivatives can induce apoptosis in cancer cells through several pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Jurkat (leukemia) | < 5 | Apoptosis via Bcl-2 modulation |
| HT-29 (colon) | < 10 | Caspase activation |
| A-431 (skin) | < 15 | Cell cycle arrest and apoptosis |
3. Anti-inflammatory Effects
The compound has been identified as a potential anti-inflammatory agent by acting as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes like COX and lipoxygenase (LOX), which play critical roles in inflammatory processes.
- Receptor Modulation : It may interact with nuclear receptors such as PPAR-γ, influencing lipid metabolism and insulin sensitivity .
- Oxidative Stress Reduction : It scavenges reactive oxygen species (ROS), contributing to its antioxidant properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies on Jurkat and HT-29 cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. The SAR analysis indicated that modifications to the phenyl ring could enhance activity against these cancer types .
Q & A
Q. What are the established synthetic routes for 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, and how can experimental design optimize yield and purity?
- Methodological Answer : Synthetic routes typically involve cyclization reactions or condensation of precursors with thiazolidine-dione scaffolds. To optimize yield and purity, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interaction effects . Integrate reaction path search methods using quantum chemical calculations to predict feasible pathways, as demonstrated by the ICReDD framework, which accelerates experimental validation . Ensure compliance with safety protocols (e.g., pre-lab assessments for hazardous intermediates) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Use X-ray crystallography (single-crystal analysis) to resolve molecular packing and confirm stereochemistry, as applied in analogous thiazolidine-dione derivatives . Pair with NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) to assign proton environments and detect impurities. For vibrational analysis, FT-IR and Raman spectroscopy validate functional groups. Ensure sample homogeneity via HPLC-PDA and mass spectrometry (ESI-MS) for purity assessment.
Advanced Research Questions
Q. How can computational chemistry and quantum mechanical calculations be integrated with experimental data to elucidate reaction mechanisms?
- Methodological Answer : Adopt the ICReDD framework , which combines quantum chemical reaction path searches (e.g., DFT calculations) with experimental feedback loops. For instance, compute activation energies for proposed intermediates and validate via kinetic studies (e.g., stopped-flow spectroscopy). Use microkinetic modeling to reconcile computational predictions with experimental rate data, resolving discrepancies in transition states .
Q. What advanced statistical methods resolve contradictory data in optimizing synthesis parameters?
- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to decouple confounding variables. For instance, if conflicting data arise from competing reaction pathways (e.g., byproduct formation), use response surface methodology (RSM) to map non-linear interactions between temperature and reagent stoichiometry . Cross-validate findings with Bayesian optimization to prioritize experimental conditions that maximize yield while minimizing side reactions .
Q. How should reactor design and process control parameters be tailored for scalable synthesis?
- Methodological Answer : For scale-up, leverage continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for methodologies in optimizing residence time and mixing efficiency . Implement process analytical technology (PAT) tools (e.g., in-situ FT-IR probes) for real-time monitoring of reaction progression and intermediate stability .
Q. What frameworks analyze structural stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using DoE to simulate degradation pathways (e.g., thermal stress, humidity). Pair with molecular dynamics simulations to predict lattice energy changes in crystalline forms . For solution-phase stability, use UV-vis spectroscopy to track degradation kinetics under oxidative conditions, correlating results with computed bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
